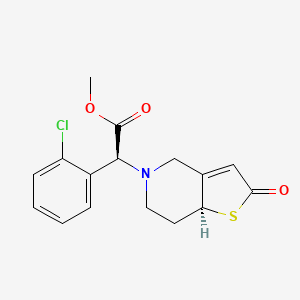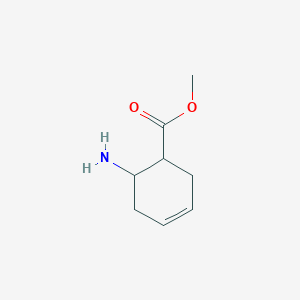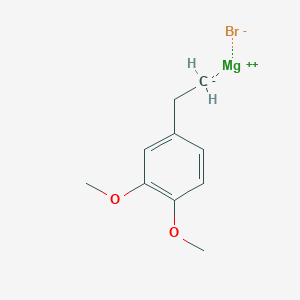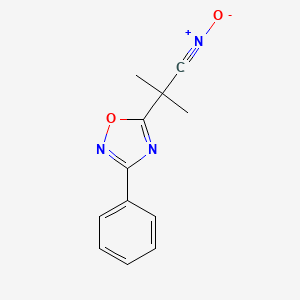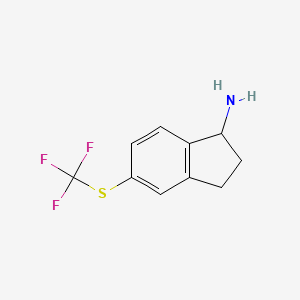![molecular formula C6H13NS B15294409 Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
Methyl[(thiolan-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(thiolan-2-yl)methyl]amine is an organic compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . . This compound features a thiolane ring, which is a five-membered ring containing sulfur, and an amine group attached to a methyl group. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical reactions and applications.
Métodos De Preparación
The synthesis of Methyl[(thiolan-2-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of thiolane with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Methyl[(thiolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Aplicaciones Científicas De Investigación
Methyl[(thiolan-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of Methyl[(thiolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. It can also form coordination complexes with metal ions, influencing enzymatic activities and other cellular processes .
Comparación Con Compuestos Similares
Methyl[(thiolan-2-yl)methyl]amine can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiolane ring structure but differ in the substituents attached to the ring.
Amines: Compounds with similar amine groups but different ring structures or substituents.
Sulfur-containing heterocycles: These include compounds like thiazoles and thiadiazoles, which also contain sulfur and nitrogen atoms in their ring structures. The uniqueness of this compound lies in its specific combination of a thiolane ring and a methylamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H13NS |
|---|---|
Peso molecular |
131.24 g/mol |
Nombre IUPAC |
N-methyl-1-(thiolan-2-yl)methanamine |
InChI |
InChI=1S/C6H13NS/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3 |
Clave InChI |
QYURDSRONBBMQL-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


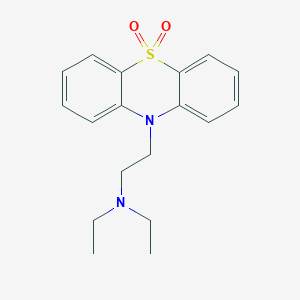
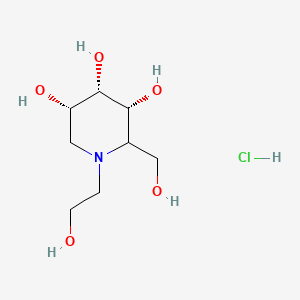
![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)
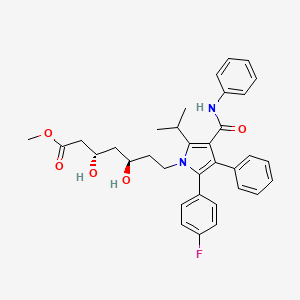
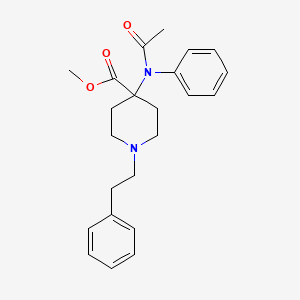

![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
